Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate
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Overview
Description
Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H8BrNaO3S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it valuable in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-methoxy-4-methylbenzene. The reaction is carried out under controlled conditions using sodium sulfite as the sulfonating agent. The process involves heating the reactants in an aqueous medium, followed by purification steps to isolate the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications, including its role in drug synthesis, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include interactions with nucleophilic sites on target molecules, leading to the formation of sulfonated products .
Comparison with Similar Compounds
- Sodium 5-bromo-2-chloro-4-methylbenzene-1-sulfinate
- Sodium 5-bromo-2-methoxy-4-chlorobenzene-1-sulfinate
Comparison: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different steric and electronic properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C8H8BrNaO3S |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
sodium;5-bromo-2-methoxy-4-methylbenzenesulfinate |
InChI |
InChI=1S/C8H9BrO3S.Na/c1-5-3-7(12-2)8(13(10)11)4-6(5)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
WYZFCOCDMMWZTH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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